Isotectorigenin, 7-methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isotectorigenin, 7-methyl ether is a natural product found in Peperomia leptostachya and Peperomia humilis with data available.

生物活性

Isotectorigenin, 7-methyl ether (C₁₈H₁₆O₆), is a naturally occurring isoflavonoid primarily derived from various plant species, including Teucrium polium. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

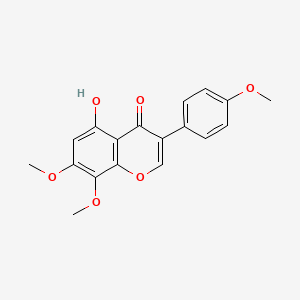

Chemical Structure and Properties

This compound is classified as an isoflavonoid. Its structural formula is represented as follows:

- Chemical Formula: C₁₈H₁₆O₆

- Molecular Weight: 344.32 g/mol

1. Antioxidant Activity

Research indicates that Isotectorigenin exhibits significant antioxidant properties. A study utilizing various assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 values for different assays are summarized in Table 1.

| Assay | IC50 Value (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.087 |

| β-Carotene Bleaching | 0.101 |

| FRAP (Ferric Reducing Ability) | 0.292 |

These findings suggest that Isotectorigenin's antioxidant capacity may play a role in mitigating oxidative damage in biological systems, potentially contributing to its anticancer effects .

2. Anticancer Activity

Isotectorigenin has shown promising results in anticancer studies. In vitro experiments conducted on malignant cell lines such as Walker 256/B and MatLyLu revealed dose-dependent cytotoxic effects. The following table summarizes the observed effects:

| Cell Line | Concentration (μg/mL) | Viability (%) | Inhibition (%) |

|---|---|---|---|

| Walker 256/B | 0-200 | Varies | Up to 70% |

| MatLyLu | 0-200 | Varies | Up to 65% |

Molecular docking studies indicated that Isotectorigenin binds effectively to key receptors involved in cancer progression, such as human peroxiredoxin and androgen receptors, suggesting a mechanism of action through receptor modulation .

3. Antimicrobial Activity

The antimicrobial properties of Isotectorigenin have been evaluated against various bacterial and fungal strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as several fungal species. Key findings include:

-

Bacterial Inhibition Zones:

- Staphylococcus aureus: Inhibition zone diameter of up to 20 mm

- Escherichia coli: Moderate activity with inhibition zones around 12 mm

- Fungal Activity:

Case Studies

Several case studies have illustrated the practical applications of Isotectorigenin:

-

Antioxidant Effects in Animal Models:

A study involving Wistar rats demonstrated that administration of Isotectorigenin significantly reduced biomarkers of oxidative stress after exposure to toxins. -

Cancer Cell Line Studies:

Research utilizing human cancer cell lines showed that Isotectorigenin not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways.

科学的研究の応用

Biological Activities

Isotectorigenin, 7-methyl ether has been studied for its diverse biological activities, which include:

- Antioxidant Properties : Exhibits the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antiproliferative Effects : Demonstrated potential in inhibiting the growth of cancer cells, making it a candidate for anticancer drug development.

- Antibacterial Activity : Shown effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Applications in Pharmaceuticals

This compound's pharmacological properties suggest several applications:

- Drug Development : Its antioxidant and antiproliferative activities highlight its potential as a lead compound in drug discovery for cancer and other diseases.

- Nutraceuticals : As a natural product with health benefits, it could be formulated into dietary supplements aimed at improving health and preventing diseases.

Case Studies

- Anticancer Research : A study demonstrated that Isotectorigenin exhibited significant antiproliferative effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Antibacterial Activity : Research indicated that Isotectorigenin effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values were comparable to those of established antibiotics.

- Phytochemical Screening : Various studies have employed advanced techniques like high-performance liquid chromatography to analyze the presence of Isotectorigenin in plant extracts. These studies confirmed its presence and quantified its concentration in medicinal plants.

特性

IUPAC Name |

5-hydroxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-18-15(16(12)20)13(19)8-14(22-2)17(18)23-3/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKDAMAQNQRJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。